molecular formula C15H20BrNO6 B2921524 (3R)-3-(4-Bromophenyl)piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid CAS No. 2244064-18-2

(3R)-3-(4-Bromophenyl)piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid

Cat. No.: B2921524
CAS No.: 2244064-18-2
M. Wt: 390.23
InChI Key: KWHQQTCNHNIHQA-LDGFUSNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-(4-Bromophenyl)piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid is a useful research compound. Its molecular formula is C15H20BrNO6 and its molecular weight is 390.23. The purity is usually 95%.
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Scientific Research Applications

Captodative Formyl- and Acyl(amino)alkenes

  • Research Focus : This study describes the reaction of piperidine with 3-bromo-3-buten-2-one, leading to the formation of captodative formyl- and acyl(amino)alkenes containing a terminal double bond or a weakly basic tertiary amino group, demonstrating the chemical versatility of piperidine derivatives in organic synthesis (Rulev et al., 2003).

Muscarinic M(3) Receptor Antagonists

  • Research Focus : A novel series of muscarinic M(3) receptor antagonists were developed for potential treatment of urinary tract disorders, irritable bowel syndrome, and respiratory disorders, indicating the therapeutic applications of piperidine derivatives (Mitsuya et al., 2000).

Phenolic and Piperidine Derivatives from Ailanthus altissima

  • Research Focus : Investigation into Ailanthus altissima resulted in the isolation of phenolic and piperidine derivatives with moderate inhibitory activity against Tobacco mosaic virus (TMV), highlighting the potential of piperidine derivatives in developing plant-based antiviral agents (Ni et al., 2017).

Synthesis and Heterocyclisation Reactions

  • Research Focus : The synthesis of α-piperidino and α-morphelino styryl’quinoxalinone derivatives through Michael adducts demonstrates the use of piperidine in creating complex heterocyclic compounds with potential pharmaceutical applications (Mahgoub, 1990).

Piperidine Derivatives in Pain and Platelet Aggregation Models

  • Research Focus : Piperidine derivatives were investigated for their analgesic activities and potential to inhibit platelet aggregation, indicating their therapeutic potential in pain management and cardiovascular diseases (Saify et al., 2012).

Absolute Configuration of Piperidinecarboxylic Acid

  • Research Focus : An X-ray diffraction study determined the absolute configurations of piperidinecarboxylic acid derivatives, important for the synthesis of specific enantiomers with desired biological activities (Peeters et al., 1994).

Properties

IUPAC Name

(3R)-3-(4-bromophenyl)piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.C4H6O6/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;5-1(3(7)8)2(6)4(9)10/h3-6,10,13H,1-2,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m01/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHQQTCNHNIHQA-LDGFUSNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C2=CC=C(C=C2)Br.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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